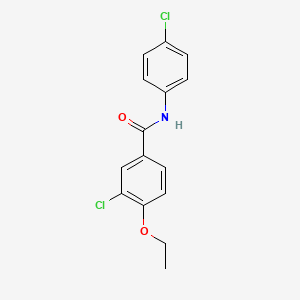![molecular formula C19H15BrN2O2S B5784884 4-[(2-bromophenoxy)methyl]-N'-(3-thienylmethylene)benzohydrazide](/img/structure/B5784884.png)
4-[(2-bromophenoxy)methyl]-N'-(3-thienylmethylene)benzohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(2-bromophenoxy)methyl]-N'-(3-thienylmethylene)benzohydrazide, also known as THB, is a compound that has gained attention in the scientific community due to its potential therapeutic properties. THB is a hydrazide derivative that has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of 4-[(2-bromophenoxy)methyl]-N'-(3-thienylmethylene)benzohydrazide is not fully understood. However, it has been reported to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. This compound has also been shown to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and immune response.
Biochemical and physiological effects:
This compound has been reported to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting the NF-κB pathway. This compound has also been reported to have antimicrobial activity against various microorganisms, including Gram-positive and Gram-negative bacteria. Additionally, this compound has been shown to have anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-[(2-bromophenoxy)methyl]-N'-(3-thienylmethylene)benzohydrazide has several advantages for lab experiments. It is relatively easy to synthesize and has been reported to have good yields. This compound has also been shown to have low toxicity and is well-tolerated in animal studies. However, this compound has some limitations for lab experiments. It is not water-soluble, which can make it difficult to administer in vivo. This compound also has limited stability in solution, which can affect its bioavailability.
Direcciones Futuras
There are several future directions for the research on 4-[(2-bromophenoxy)methyl]-N'-(3-thienylmethylene)benzohydrazide. One potential direction is to investigate its potential as an anticancer agent in vivo. Another direction is to explore its potential as an antimicrobial agent against multidrug-resistant bacteria. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential as an anti-inflammatory agent.
In conclusion, this compound is a compound that has gained attention in the scientific community due to its potential therapeutic properties. It has been synthesized using various methods and has been extensively studied for its anticancer, antimicrobial, and anti-inflammatory activities. This compound has several advantages for lab experiments, but also has some limitations. There are several future directions for the research on this compound, including investigating its potential as an anticancer and antimicrobial agent, and further elucidating its mechanism of action.
Métodos De Síntesis
4-[(2-bromophenoxy)methyl]-N'-(3-thienylmethylene)benzohydrazide has been synthesized using various methods, including the reaction of 4-(bromomethyl)phenol with thiosemicarbazide, followed by the reaction with 3-formylthiophene-2-carboxaldehyde. Another method involves the reaction of 4-(bromomethyl)phenol with thiosemicarbazide, followed by the reaction with 3-thiophenecarboxaldehyde. Both methods have been reported to yield this compound with good yields.
Aplicaciones Científicas De Investigación
4-[(2-bromophenoxy)methyl]-N'-(3-thienylmethylene)benzohydrazide has been extensively studied for its potential therapeutic properties. It has been reported to have anticancer, antimicrobial, and anti-inflammatory activities. This compound has also been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells.
Propiedades
IUPAC Name |
4-[(2-bromophenoxy)methyl]-N-[(E)-thiophen-3-ylmethylideneamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrN2O2S/c20-17-3-1-2-4-18(17)24-12-14-5-7-16(8-6-14)19(23)22-21-11-15-9-10-25-13-15/h1-11,13H,12H2,(H,22,23)/b21-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZBYRVPCWONNPR-SRZZPIQSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCC2=CC=C(C=C2)C(=O)NN=CC3=CSC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)OCC2=CC=C(C=C2)C(=O)N/N=C/C3=CSC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3,5-dimethylphenyl)-2-[3-(1H-tetrazol-1-yl)phenoxy]acetamide](/img/structure/B5784815.png)
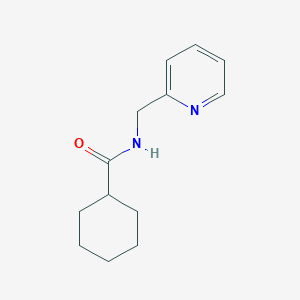

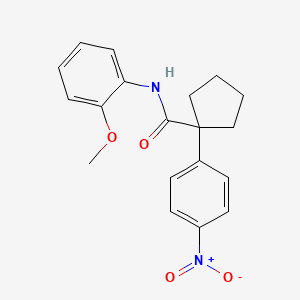


![N-[2-(4-morpholinyl)ethyl]-3-(2-nitrophenyl)acrylamide](/img/structure/B5784864.png)


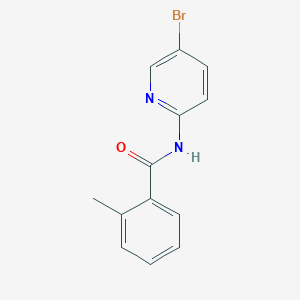
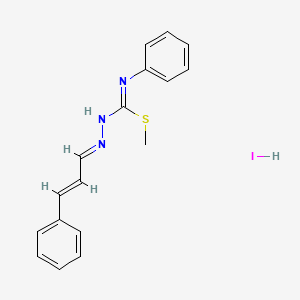
![1,3-benzodioxole-5-carbaldehyde [4-[(4-fluorophenyl)amino]-6-(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B5784885.png)
